3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-24-13-6-5-11(8-17-13)15-19-14(25-20-15)9-18-16(22)12-4-3-7-21(23)10-12/h3-8,10H,2,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSZKLHTGCKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple heterocycles, which contribute to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The presence of the oxadiazole and pyridine rings enhances the compound's reactivity and affinity for these targets.
Antimicrobial Activity
Recent research has highlighted the compound's potential as an antimicrobial agent. In vitro studies indicate that it exhibits significant antibacterial activity against various Gram-positive bacteria. For instance, compounds similar to 3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide have shown efficacy comparable to established antibiotics like linezolid.
Table 1: Antibacterial Activity Against Gram-positive Bacteria
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Compound A (similar structure) | S. aureus (ATCC25923) | 0.5 |
| Compound A (similar structure) | S. pneumoniae (ATCC49619) | 0.25 |
| Compound A (similar structure) | E. faecalis (ATCC29212) | 1.0 |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial therapies.
Anticancer Properties
In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer properties of this compound. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins.
Case Study
A recent study evaluated the effects of a related compound on cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective growth inhibition at low concentrations.
Antibiofilm Activity
Biofilm formation is a major challenge in treating bacterial infections as it protects bacteria from both the immune system and antibiotic treatment. Compounds related to 3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide have shown strong antibiofilm activity.
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC)
| Compound | Target Bacteria | MBIC μg/mL |
|---|---|---|
| Compound A (similar structure) | S. pneumoniae | 0.5 |
| Compound A (similar structure) | E. faecalis | 1.0 |
These results indicate that this compound can effectively inhibit biofilm formation at concentrations lower than those required for bactericidal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., oxadiazole, pyridine derivatives) or functional groups (e.g., carbamoyl, sulfonamide) with the target molecule:
Table 1: Comparative Analysis of Key Compounds
Key Research Findings and Comparative Insights
Substituent Effects on Bioactivity and Stability
Ethoxypyridinyl vs. Trifluoromethyl (): The trifluoromethyl group in the patent compound (C27H28F3N5O6S) enhances metabolic stability via electron-withdrawing effects, whereas the ethoxypyridinyl group in the target compound may improve lipophilicity and tissue penetration .
Pyridine 1-Oxide vs. Sulfamoylphenyl () :
- The sulfamoylphenyl group in C12H11N3O4S increases solubility due to its polar nature, while the pyridine 1-oxide in the target compound balances polarity with aromatic π-π stacking capabilities, relevant for enzyme binding .
Heterocyclic Core Variations
1,2,4-Oxadiazole vs.
Oxadiazole Substitution Patterns () :
- Compound 162 (C19H17N3O3) features a naphthol-oxadiazole structure, which may confer fluorescence properties or antioxidant activity absent in the target compound’s pyridine-based system .
C. Functional Group Similarities () :
- However, its cyclohexyl(methyl)carbamoyl group introduces steric bulk, likely altering binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
